6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
Description
Properties
IUPAC Name |
6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOASTHOBMCGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172494-14-1 | |
| Record name | 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate compound is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the chlorine atom, resulting in the formation of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Scientific Research Applications
Synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine Hydrochloride
The compound can be synthesized through several methodologies, including:
- C–H Arylation : This method facilitates the introduction of aryl groups at the C2 position, enhancing the compound's biological profile. The regioselective C2-arylation has been shown to yield various substituted derivatives that exhibit significant biological activity .
- Suzuki Coupling : This reaction has been optimized for synthesizing 2,6-disubstituted imidazo[4,5-b]pyridines. The antiproliferative activity of these derivatives was evaluated against human cancer cell lines, highlighting the potential of these compounds as anticancer agents .
Anticancer Properties
Numerous studies have demonstrated that this compound and its derivatives exhibit potent antiproliferative activities against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.45 to 4.25 μM against multiple cancer cell lines, indicating strong anticancer potential .
- Mechanism of Action : The imidazo[4,5-b]pyridine derivatives often act as protein kinase inhibitors, which are crucial for regulating cell growth and proliferation. For example, some compounds have been identified as dual inhibitors of FLT3 and Aurora kinases, relevant for treating acute myeloid leukemia .
Other Therapeutic Applications
Beyond oncology, research indicates potential applications in treating other conditions:
- Diabetes : Certain derivatives have been identified as GSK3β inhibitors, presenting a promising avenue for type 2 diabetes treatment .
- Dysferlinopathies : A series of imidazo[4,5-b]pyridine compounds were synthesized as potential therapeutic agents for treating muscular dystrophies associated with dysferlin deficiency .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies conducted on various derivatives of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine have revealed important insights:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 13 | p-Hydroxy | 1.45 | Strong |
| 19 | N-Methyl | 4.25 | Moderate |
| 21 | Cyanophenyl | 55 | Weak |
These findings suggest that specific substitutions can significantly enhance or diminish the biological activity of the compounds .
Case Studies
Several case studies illustrate the compound's applications:
- Cancer Research : A study highlighted the synthesis of novel imidazo[4,5-b]pyridine derivatives that exhibited strong antiproliferative effects against cancer cell lines through targeted modifications .
- Diabetes Treatment : Research focused on optimizing derivatives as GSK3β inhibitors demonstrated promising results for managing type 2 diabetes .
- Muscular Dystrophy : A series of compounds were evaluated for their efficacy in treating dysferlinopathies, showcasing the scaffold's therapeutic versatility .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens and cancer cells . The exact molecular targets and pathways vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Properties
Halogen Substituents: The 6-bromo-2-chloro derivative exhibits higher molecular weight (268.93 g/mol) compared to non-halogenated analogs (e.g., 2-phenyl derivative: 290.12 g/mol) .
Heterocyclic Additions: Amidino-substituted derivatives (e.g., Compound 14) show superior thermal stability (melting point >300°C) compared to alkyl-substituted variants, attributed to intermolecular hydrogen bonding and π-stacking .
Synthetic Yields :
- Substituent complexity inversely correlates with yield. For example, Compound 15 (42.2% yield) requires multi-step synthesis with 1,3-propanediamine, while simpler analogs like 6-bromo-2-phenyl derivatives achieve ~60% yields .
Biological Activity: Amidino and pyrimidine substituents (e.g., Compounds 14 and 15) are linked to antimicrobial and anticancer activity, whereas the 6-bromo-2-chloro derivative’s pharmacological profile remains underexplored .
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) : The target compound’s predicted CCS (141.2 Ų for [M+H]⁺) is smaller than bulkier analogs like Compound 14 (~160 Ų estimated), reflecting differences in molecular volume .
- Solubility: The 6-bromo-2-chloro derivative is likely less soluble in polar solvents than amidino-substituted derivatives, which form hydrochloride salts for improved aqueous compatibility .
Biological Activity
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The synthesis typically involves reactions such as nucleophilic substitutions and cyclocondensation, leading to various derivatives that enhance its pharmacological profile.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- In vitro Assays : Compounds derived from 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine were tested against human cancer cell lines such as HeLa and SW620. Notably, the bromo-substituted derivatives showed enhanced activity with IC50 values ranging from 0.4 to 3.2 μM for different derivatives .
- Cell Cycle Arrest : One study indicated that exposure to certain derivatives led to a dose-dependent accumulation of cells in the G2/M phase, suggesting a mechanism of action that disrupts normal cell cycle progression .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Bromo-2-chloro derivative | HeLa | 1.8 |
| 6-Bromo-2-chloro derivative | SW620 | 3.2 |
| Unsubstituted amidino derivative | HeLa | 0.4 |
| Unsubstituted amidino derivative | SW620 | 0.7 |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains.
Key Findings:
- Gram-positive vs. Gram-negative : The compound exhibited varying efficacy against different bacterial species, with moderate activity observed against E. coli (MIC = 32 μM) while showing no significant activity against other tested strains .
- Mechanism Insights : Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes, which may contribute to their antibacterial effects .
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 32 |
| Bacillus cereus | Not effective |
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives was also assessed.
Key Findings:
- Broad-spectrum Activity : Most derivatives did not show significant antiviral activity across a panel of DNA and RNA viruses; however, some exhibited promising results warranting further investigation into their mechanisms of action .
Case Studies
Several case studies highlight the application of this compound in biological research:
- Cancer Research : A study focused on the antiproliferative effects in colon carcinoma cells showed that specific derivatives could inhibit cancer cell growth effectively.
- Antimicrobial Studies : Investigations into the antibacterial effects revealed insights into structure-activity relationships (SAR), emphasizing the importance of substituents on the imidazo ring for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
